2-Bromo-6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
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Overview
Description
2-Bromo-6-iodo-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-iodo-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a copper bromide (CuBr) and 1,10-phenanthroline system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-iodo-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The triazolopyrimidine ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodo-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets and pathways. For example, in neuroprotective and anti-neuroinflammatory applications, the compound has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . Molecular docking studies have revealed favorable interactions with active residues of proteins such as ATF4 and NF-kB .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities and applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anticancer agent.
Uniqueness
2-Bromo-6-iodo-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and iodine atoms allows for versatile functionalization, making it a valuable scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C6H4BrIN4O |
---|---|
Molecular Weight |
354.93 g/mol |
IUPAC Name |
2-bromo-6-iodo-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C6H4BrIN4O/c1-2-3(8)4(13)12-6(9-2)10-5(7)11-12/h1H3,(H,9,10,11) |
InChI Key |
YJAXSQYUBOSVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)Br)I |
Origin of Product |
United States |
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